

Technical Guide: Amino-PEG6-amido-bis-PEG5-N3 for Advanced Drug Development

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Compound of Interest

Compound Name: Amino-PEG6-amido-bis-PEG5-N3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG6-amido-bis-PEG5-N3**, a heterobifunctional linker critical for the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document outlines its chemical properties, supplier information, and detailed experimental protocols for its application in bioconjugation.

Introduction to Amino-PEG6-amido-bis-PEG5-N3

Amino-PEG6-amido-bis-PEG5-N3 is a versatile, cleavable 11-unit polyethylene glycol (PEG) linker.[1][2][3] It features a terminal primary amine and a terminal azide group, enabling sequential and orthogonal conjugation strategies. The primary amine allows for reaction with activated esters or carboxylic acids, while the azide group is available for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The hydrophilic PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugates.

Supplier Information

Amino-PEG6-amido-bis-PEG5-N3 is available from several reputable suppliers catering to the research and pharmaceutical industries.



Supplier	Catalog Number	Purity
MedchemExpress	HY-130957	>98%
Amsbio	AMS.T17436	Not specified
CymitQuimica	TM-T17436	98%[3]
Creative Biolabs	ADC-L-856	>95%
BroadPharm	BP-43239	Not specified

Physicochemical Properties

A clear understanding of the molecule's properties is essential for its effective use.

Property	Value	Reference
Molecular Formula	C48H94N10O21	[3]
Molecular Weight	1147.31 g/mol	[3]
Appearance	Solid	[3]
Purity	Typically >98%	[3]
Solubility	Soluble in DMSO, DMF, and water	
Storage	Store at -20°C for short-term and -80°C for long-term (up to 6 months)[1]	_

Experimental Protocols

The following are detailed protocols for the application of **Amino-PEG6-amido-bis-PEG5-N3** in the synthesis of antibody-drug conjugates. These protocols are representative and may require optimization for specific applications.



Protocol 1: Conjugation to an Antibody via Amide Bond Formation

This protocol describes the conjugation of the amine group of the linker to a carboxyl group on a monoclonal antibody (mAb).

Materials:

- Monoclonal antibody (mAb) with available carboxyl groups
- Amino-PEG6-amido-bis-PEG5-N3
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column

Procedure:

- Antibody Preparation: Prepare a solution of the mAb in the Reaction Buffer at a concentration of 5-10 mg/mL.
- Activation of Carboxyl Groups:
 - In a separate tube, dissolve EDC and NHS in anhydrous DMF to a final concentration of 100 mM each.
 - Add a 50-fold molar excess of the EDC/NHS solution to the mAb solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.



- · Linker Conjugation:
 - Dissolve Amino-PEG6-amido-bis-PEG5-N3 in anhydrous DMF to a concentration of 20 mM.
 - Add a 10 to 20-fold molar excess of the linker solution to the activated antibody solution.
 - Incubate for 2 hours at room temperature with gentle mixing.
- Quenching: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to quench the reaction.
- Purification: Remove excess linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
- Characterization: Characterize the resulting azide-functionalized antibody by UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry to determine the linker-to-antibody ratio.

Protocol 2: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-functionalized cytotoxic payload to the azide-functionalized antibody from Protocol 1.

Materials:

- Azide-functionalized antibody (from Protocol 1)
- Alkyne-functionalized cytotoxic payload
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Anhydrous DMSO



Reaction Buffer: PBS, pH 7.4

Procedure:

- Reagent Preparation:
 - Prepare a 20 mM stock solution of the alkyne-payload in anhydrous DMSO.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of THPTA in water.
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
- Catalyst Premix: In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 5 minutes.
- Conjugation Reaction:
 - To the azide-functionalized antibody solution, add a 5 to 10-fold molar excess of the alkyne-payload solution.
 - Add the CuSO₄/THPTA premix to the antibody-payload mixture to a final copper concentration of 1-2 mM.
 - Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
- Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification: Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove excess payload and catalyst.
- Analysis: Analyze the final ADC product by SEC-HPLC, HIC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Quantitative Data Summary



The following tables provide representative data for the characterization of the intermediates and the final ADC.

Table 1: Characterization of Azide-Functionalized Antibody

Parameter	Result	Technique
Linker-to-Antibody Ratio	3.8 - 4.2	Mass Spectrometry
Purity	>95%	SEC-HPLC
Aggregation	<2%	SEC-HPLC

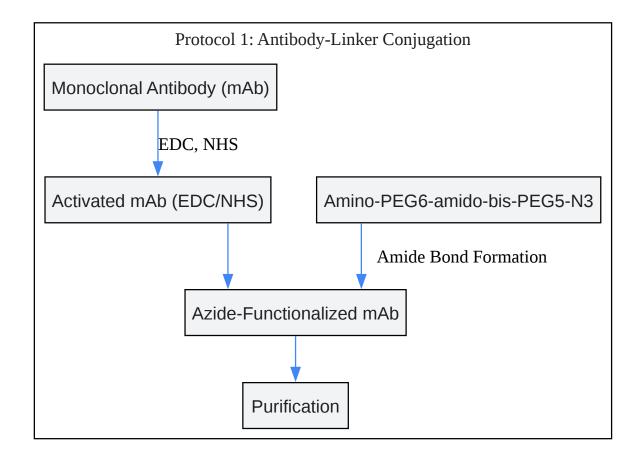
Table 2: Characterization of Final Antibody-Drug Conjugate

Parameter	Result	Technique
Drug-to-Antibody Ratio (DAR)	3.5 - 3.9	HIC-HPLC, Mass Spectrometry
Purity	>98%	SEC-HPLC
Residual Free Drug	<1%	RP-HPLC
Endotoxin Level	<0.5 EU/mg	LAL Assay

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the underlying chemical reactions.

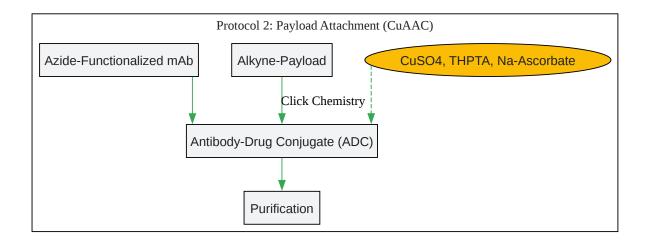




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Workflow for Antibody-Linker Conjugation.





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Workflow for Payload Attachment via CuAAC.



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